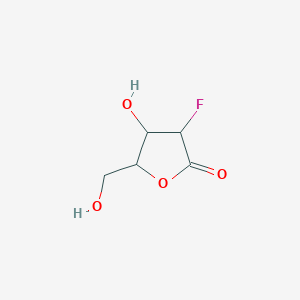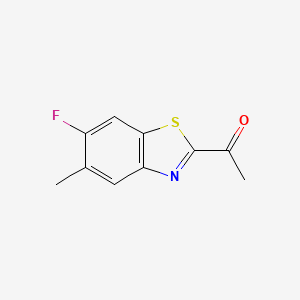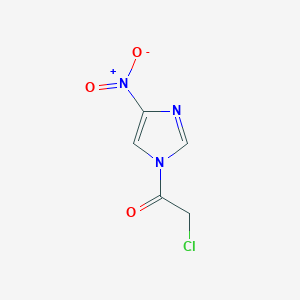
(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a methylthio group, and a carboxylic acid ester. The L-tartarate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a cyclic ketone.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Formation of the L-tartarate Salt: The final step involves the reaction of the esterified compound with L-tartaric acid to form the L-tartarate salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microwave-assisted organic synthesis (MAOS) can also be employed to accelerate the reaction rates and improve overall productivity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the methylthio group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Mécanisme D'action
The mechanism of action of (S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of its target proteins. The presence of the chiral center and the methylthio group contributes to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate is unique due to the presence of the methylthio group and the L-tartarate salt form, which enhance its solubility, stability, and biological activity. Its chiral nature also allows for enantioselective interactions with biological targets, making it a valuable compound in asymmetric synthesis and drug development .
Propriétés
Formule moléculaire |
C11H19NO8S |
|---|---|
Poids moléculaire |
325.34 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (3S)-3-methylsulfanylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO2S.C4H6O6/c1-10-6(9)7(11-2)3-4-8-5-7;5-1(3(7)8)2(6)4(9)10/h8H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 |
Clé InChI |
QEKLDPSDCQNNJL-QXJKSQRWSA-N |
SMILES isomérique |
COC(=O)[C@@]1(CCNC1)SC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
COC(=O)C1(CCNC1)SC.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Dioxaspiro[4.4]nonan-4-ol](/img/structure/B12091543.png)

![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12091550.png)

![copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate](/img/structure/B12091571.png)
![sodium;[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12091579.png)

![5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12091596.png)




